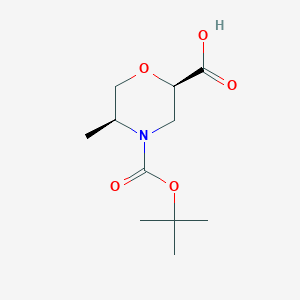

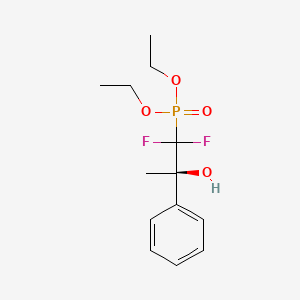

![molecular formula C23H20N4O B2753351 N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide CAS No. 313398-14-0](/img/structure/B2753351.png)

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a useful research compound. Its molecular formula is C23H20N4O and its molecular weight is 368.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Importance

Quinazoline derivatives, such as those synthesized in studies by Rajveer et al. (2010), have been identified for their significant pharmacological importance. These compounds have demonstrated a range of activities, including anti-inflammatory, analgesic, and anti-bacterial effects. The methodology for synthesizing these compounds involves multi-step reactions, starting from benzoxazinone derivatives and proceeding through various chemical transformations to yield N-substituted acetamides and other derivatives. The pharmacological activities of these compounds were evaluated and compared with standard drugs, highlighting their potential for drug development and therapeutic applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Antimalarial Activity

Research by Werbel et al. (1986) explored the synthesis and quantitative structure-activity relationships (QSAR) of a series of quinazoline derivatives with antimalarial activity. This study emphasized the correlation between chemical structure modifications and their impact on antimalarial potency, offering insights into the design of more effective antimalarial agents. The compounds exhibited excellent activity against resistant strains of parasites and showed potential for clinical trials, underscoring the significance of quinazoline derivatives in the fight against malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Antimicrobial Activities

Patel and Shaikh (2011) synthesized new quinazoline derivatives with a focus on their antimicrobial activities. These compounds were prepared from phenyl acetic acid, showcasing a methodological approach to creating quinazoline-based agents with potential applications in combating microbial infections. The study highlighted specific derivatives that demonstrated good activity compared to standard drugs, indicating the potential of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides to evaluate their analgesic and anti-inflammatory activities. This research underscores the therapeutic potential of quinazoline derivatives in pain management and inflammation control. The findings revealed compounds with potent activities, offering a foundation for further development of quinazoline-based medications (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

Properties

IUPAC Name |

N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c1-15-8-13-21-20(14-15)22(17-6-4-3-5-7-17)27-23(26-21)25-19-11-9-18(10-12-19)24-16(2)28/h3-14H,1-2H3,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWBDBSQXBISMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2753269.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2753271.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2753281.png)

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2753286.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2753287.png)

![(4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol](/img/structure/B2753289.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2753290.png)